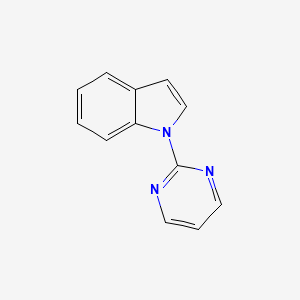

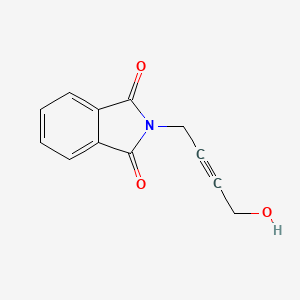

![molecular formula C22H24N2O5S2 B2669068 2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide CAS No. 1115924-75-8](/img/structure/B2669068.png)

2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The molecule “2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide” is a complex organic compound. It contains a benzothiadiazine ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Unfortunately, without specific information or context, it’s difficult to predict the exact reactions .Scientific Research Applications

Synthesis and Derivatives

- 4H-1,4-Benzothiazine-1,1-dioxide derivatives, including compounds similar to the one , are synthesized through quantitative reactions starting from commercially available materials. This process involves Boc-protection, N-acylation, sulfur oxidation, anionic transposition, and simultaneous deprotection-cyclization, yielding high-quality products (Montis et al., 2008).

Structural Analysis

- The crystal structure and surface analysis of degradation products related to benzothiazine derivatives have been studied, revealing insights into their molecular structure and intermolecular interactions, which are significant for understanding their chemical behavior (Etsè et al., 2019).

Chemical Synthesis Methods

- Iron-catalyzed methods have been developed for the synthesis of benzosultams, a class of compounds including benzothiazine derivatives. These methods feature functional group tolerance and use inexpensive and insensitive catalysts like FeSO4, providing a direct approach for preparing benzothiazides (Zhang et al., 2023).

Pharmacological Properties

- Benzothiazine derivatives have been analyzed for their pharmacological properties, including analgesic and anti-inflammatory activities. The molecular conformation of the benzothiazine nucleus significantly influences these properties (Ukrainets et al., 2019).

Cytotoxic and Antimicrobial Activities

- New groups of benzothiazine derivatives have been synthesized and evaluated for their cytotoxic, antibacterial, and antifungal activities. Some of these compounds have shown promising biological activities, highlighting their potential in pharmaceutical applications (Sumangala et al., 2012).

Anticancer and Anti-HIV Evaluation

- Benzothiazine derivatives have been tested for their in vitro anticancer and anti-HIV activities. Some derivatives have demonstrated sensitivity against leukemia cell lines, and moderate anti-HIV activity has been observed (Pomarnacka & Kornicka, 2001).

Future Directions

properties

IUPAC Name |

(4-methylpiperidin-1-yl)-[4-(4-methylsulfonylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S2/c1-16-11-13-23(14-12-16)22(25)21-15-24(17-7-9-18(10-8-17)30(2,26)27)19-5-3-4-6-20(19)31(21,28)29/h3-10,15-16H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSGCYDEAQISNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-methylpiperidin-1-yl)carbonyl]-4-[4-(methylsulfonyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

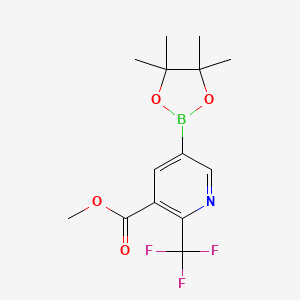

![2-methanesulfonyl-N-{[1-(propan-2-yl)cyclopropyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2668985.png)

![3-[3-({2-[(3-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2668989.png)

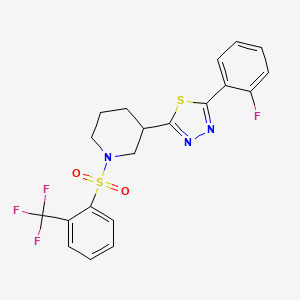

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2668990.png)

![4-(chloromethyl)-1,3-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2668992.png)

![4-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2668994.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2668995.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B2668998.png)

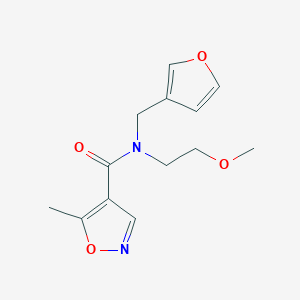

![2-methyl-4-(2-(3-nitrophenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2669004.png)